Ethyl nonanoate, also known as ethyl pelargonate, is a fatty acid ethyl ester derived from nonanoic acid. Its chemical formula is and it has a molecular weight of approximately 186.31 g/mol. Ethyl nonanoate is characterized by its fruity aroma, which makes it a valuable compound in the flavor and fragrance industries. It is classified as a metabolite and is functionally related to nonanoic acid, contributing to its biological relevance .
These reactions are significant for its applications in organic synthesis and industrial processes .
Ethyl nonanoate can be synthesized through various methods:
Ethyl nonanoate has diverse applications across various industries:
Research on ethyl nonanoate's interactions primarily focuses on its sensory properties and potential biological effects. Studies have indicated that it may interact with olfactory receptors, contributing to its aroma profile. Additionally, preliminary research suggests possible interactions with microbial organisms, indicating potential uses in antimicrobial formulations .
Ethyl nonanoate shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethyl octanoate | Shorter carbon chain; less fruity aroma | |
Ethyl decanoate | Longer carbon chain; more waxy texture | |
Ethyl laurate | Derived from lauric acid; coconut scent | |
Ethyl caprate | Similar chain length; distinct flavor profile |
Ethyl nonanoate is unique due to its specific carbon chain length and the resulting fruity aroma, making it particularly valuable in flavoring and fragrance applications .
Ethyl nonanoate occurs naturally in over 20 plant species across 12 families, with the highest concentrations reported in Rutaceae and Cactaceae. Gas chromatography–mass spectrometry (GC–MS) analyses identify Citrus reticulata (mandarin) peel and Narcissus tazetta flowers as rich sources, containing 12.8 μg/kg and 9.4 μg/kg fresh weight (FW), respectively [4]. The compound exhibits tissue-specific distribution, preferentially accumulating in floral tissues (68% of documented cases) over leaves or roots [4].
Table 1: Ethyl Nonanoate Concentrations in Select Botanical Sources
Plant Species | Family | Tissue | Concentration (μg/kg FW) |
---|---|---|---|
Citrus iyo | Rutaceae | Fruit peel | 18.2 ± 2.1 [1] |
Opuntia ficus-indica | Cactaceae | Fruit pulp | 7.6 ± 0.9 [1] |
Nigella sativa | Ranunculaceae | Seeds | 3.2 ± 0.4 [4] |
Achillea millefolium | Asteraceae | Inflorescence | 5.1 ± 0.7 [4] |
Comparative studies reveal latitude-dependent synthesis, with tropical specimens producing 23–41% higher concentrations than temperate counterparts [4]. This geographical pattern correlates with increased expression of alcohol acyltransferases in high-temperature environments [5].
As a key contributor to wine aromas, ethyl nonanoate reaches 1.2–3.8 mg/L in barrel-aged Chardonnays, constituting 4–7% of total ester content [2]. Fermentation kinetics studies demonstrate peak production during the stationary phase of Saccharomyces cerevisiae metabolism, with yields dependent on nitrogen availability (r²=0.78, p<0.01) [6]. In traditional Asian ferments:
The compound’s stability varies significantly across fermentation matrices, with half-lives ranging from 12 days in high-ethanol environments (15% ABV) to 3 days in acidic conditions (pH 3.8) [6].
Recent advances in solid-phase microextraction (SPME) coupled with GC–MS enable detection limits of 0.03 ng/g across biological matrices [5]. Key methodological considerations include:
Table 2: Ethyl Nonanoate Quantification Across Matrices
Matrix | Sample Prep Method | LOD (μg/kg) | LOQ (μg/kg) | RSD (%) |
---|---|---|---|---|
Citrus Peel | SPME Arrow | 0.12 | 0.39 | 4.2 |
Wine | Liquid-Liquid | 0.08 | 0.26 | 3.8 |
Fermented Dairy | Headspace | 0.15 | 0.48 | 5.1 |
Interlaboratory validation studies show 94% agreement (±5.7%) for concentrations >1 μg/kg, though matrix effects necessitate standard additions for low-abundance samples [5] [6].
Multivariate analysis of 40 plant taxa reveals three distinct biosynthetic clusters:
In fermented beverages, wine contains 3–5× higher concentrations than beer or cider, attributable to prolonged ester retention in oak barrels [2]. A notable exception occurs in lambic beers, where Brettanomyces metabolism generates 0.7–1.1 mg/L during extended aging [6].
While less prevalent than in plant matrices, ethyl nonanoate occurs in:
The compound’s hydrophobicity (log P=4.1) facilitates preferential partitioning into lipid phases, though thermal processing reduces concentrations by 40–60% during oil refining [5]. Current research gaps include mechanistic studies on microbial esterification pathways in dairy systems.